molecular formula C9H8OS2 B8265915 Methyl 2-oxo-2-phenylethanedithioate

Methyl 2-oxo-2-phenylethanedithioate

Cat. No.: B8265915
M. Wt: 196.3 g/mol
InChI Key: GYCYLRWIAZXAGM-UHFFFAOYSA-N
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Description

Methyl 2-oxo-2-phenylethanedithioate (CAS: Not explicitly provided; molecular formula inferred as $ \text{C}9\text{H}8\text{OS}_2 $) is a sulfur-containing α-oxodithioester characterized by a phenyl group and a methyl thioester moiety. This compound is notable for its role as a precursor in heterocyclic synthesis, particularly in the formation of thiazoles via base-mediated cyclization with active methylene isocyanides . Its reactivity is attributed to the electron-withdrawing carbonyl and thiocarbonyl groups, which activate the α-carbon for nucleophilic attack. Key spectral features include a thiomethyl proton resonance at $ \delta = 2.7 \, \text{ppm} $ and aromatic/thiazole protons at $ \delta = 8.0 \, \text{ppm} $ in $ ^1\text{H} $ NMR .

Properties

IUPAC Name

methyl 2-oxo-2-phenylethanedithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCYLRWIAZXAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-oxo-2-phenylethanedithioate can be synthesized through the cyclization of active methylene isocyanides with α-oxodithioesters. For instance, the reaction of this compound with tosylmethyl isocyanide in the presence of bases such as NaH, t-BuOK, KOH, K2CO3, and DBU in ethanol has been reported . Among these bases, KOH was found to be optimal for the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-2-phenylethanedithioate undergoes various chemical reactions, including cyclization, substitution, and condensation reactions. For example, it can react with tosylmethyl isocyanide to form 4-methylthio-5-acylthiazoles .

Common Reagents and Conditions: Common reagents used in reactions with this compound include bases such as KOH, NaH, t-BuOK, and DBU. Ethanol is often used as the solvent for these reactions .

Major Products Formed: The major products formed from reactions involving this compound include various thiazole derivatives, such as 4-methylthio-5-acylthiazoles .

Scientific Research Applications

Methyl 2-oxo-2-phenylethanedithioate has several applications in scientific research. It is used in the synthesis of thiazole derivatives, which are important in medicinal chemistry due to their therapeutic properties. Thiazole derivatives exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, antiprotozoal, and psychotropic activities . Additionally, these compounds are used in the detection of heavy metals and RNA duplex formation .

Mechanism of Action

The mechanism of action of methyl 2-oxo-2-phenylethanedithioate involves its ability to undergo cyclization reactions to form thiazole derivatives. These thiazole derivatives interact with various molecular targets and pathways, leading to their observed biological activities. For example, thiazole derivatives have been shown to inhibit enzymes such as histone acetyltransferase and HIV-1 non-nucleoside reverse transcriptase .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) α-Oxodithioesters with Varying Substituents
Methyl 2-oxo-2-phenylethanedithioate belongs to the α-oxodithioester family, which includes analogs like naphthyl- and thienyl-substituted derivatives. These compounds share a common dithioester backbone ($ \text{R-C(=O)-C(=S)-S-R'} $) but differ in the aryl/alkyl substituents. For example:

  • Naphthyl-substituted α-oxodithioesters exhibit extended conjugation, leading to altered reactivity in cyclization reactions (e.g., 82% yield for thiazole synthesis vs. 80% for the phenyl variant) .

b) Methyl Esters in Natural Product Chemistry Methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester and dehydroabietic acid methyl ester) share the methyl ester functional group but feature complex polycyclic frameworks. These compounds, isolated from Austrocedrus chilensis resin, serve as biomarkers in ecological studies and contrast sharply with the synthetic utility of this compound .

c) Simpler Methyl Esters

  • Methyl 2-hydroxyacetate ($ \text{C}3\text{H}6\text{O}_3 $): A non-sulfur-containing ester used in industrial applications. Its safety profile includes respiratory irritation risks, contrasting with the reactive thiocarbonyl groups in this compound .

Key Findings :

  • This compound demonstrates superior versatility in thiazole synthesis compared to natural methyl esters, which lack reactive α-carbon sites.
  • Substituted α-oxodithioesters (naphthyl, thienyl) show comparable yields, suggesting substituent effects are minor under optimized conditions .
Spectral and Physical Properties
Compound $ ^1\text{H} $ NMR Features $ ^{13}\text{C} $ NMR Features Stability Notes
This compound $ \delta = 2.7 \, \text{ppm} $ (thiomethyl), $ \delta = 8.0 \, \text{ppm} $ (aromatic/thiazole) Thiocarbonyl ($ \sim 200 \, \text{ppm} $) Air-stable but moisture-sensitive
Methyl 2-hydroxyacetate $ \delta = 3.7 \, \text{ppm} $ (methoxy), $ \delta = 4.2 \, \text{ppm} $ (hydroxyl) Carbonyl ($ \sim 170 \, \text{ppm} $) Hydrolyzes readily in acidic/basic conditions
Sandaracopimaric Acid Methyl Ester Complex terpenoid signals ($ \delta = 0.5–2.5 \, \text{ppm} $) Polycyclic carbons ($ \delta = 10–50 \, \text{ppm} $) Stable in resin matrices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-oxo-2-phenylethanedithioate
Reactant of Route 2
Methyl 2-oxo-2-phenylethanedithioate

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